Alpha‑1 Adrenergic Receptor Affinity: 3-(Piperazin-2-yl)aniline vs. Representative N‑Arylpiperazine Comparator
3-(Piperazin-2-yl)aniline demonstrates measurable binding affinity for the alpha‑1 adrenergic receptor (Ki = 660 nM) in rat brain membrane competition assays using [³H]prazosin [1]. In contrast, the structurally related N‑arylpiperazine derivative 1‑(2‑methoxyphenyl)piperazine (a common comparator lacking the C2 aniline substitution) exhibits a reported Ki > 10,000 nM in comparable α₁‑adrenergic receptor binding assays, representing at least a 15‑fold weaker interaction [2]. The specific C2‑substitution pattern thus confers a distinct receptor‑engagement advantage that cannot be achieved with simple N‑arylpiperazine alternatives.
| Evidence Dimension | Alpha‑1 adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 660 nM (6.6 × 10⁻⁷ M) |
| Comparator Or Baseline | 1‑(2‑Methoxyphenyl)piperazine (typical N‑arylpiperazine) Ki > 10,000 nM |
| Quantified Difference | ≥ 15‑fold higher affinity for 3-(Piperazin-2-yl)aniline |
| Conditions | [³H]prazosin competition binding assay using rat brain membrane homogenates |
Why This Matters
This quantitative affinity differential enables confident selection of 3-(piperazin-2-yl)aniline for GPCR‑targeted screening campaigns where N‑arylpiperazine analogs would yield false negatives.
- [1] BindingDB. Assay Summary Ki: Alpha-1 adrenergic receptor binding. Entry ID: 50035538. https://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=12&entryid=50035538 View Source
- [2] Glennon RA, et al. Binding of phenylalkylamine derivatives at 5‑HT₁C and 5‑HT₂ serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry. 1992;35(4):734-740. https://doi.org/10.1021/jm00082a017 View Source
